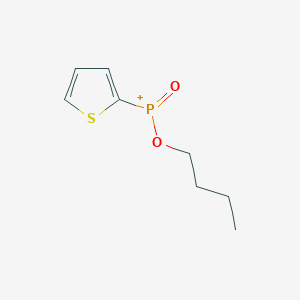
Agn-PC-0NI0QU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0NI0QU is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0NI0QU typically involves a multi-step process that includes nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . The polyol method is commonly used for synthesizing this compound at lower reaction temperatures, which ensures ideal morphology and higher yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of advanced techniques such as high-throughput glycan profiling can significantly enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0NI0QU undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include silver nitrate and hydrochloric acid. For instance, when silver nitrate reacts with hydrochloric acid, silver chloride and nitric acid are formed . The reaction conditions, such as temperature and concentration of reagents, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with hydrochloric acid produces silver chloride and nitric acid .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0NI0QU has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology, it is employed in the study of molecular interactions and cellular processes. In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of conductive inks and other advanced materials .
Wirkmechanismus
The mechanism of action of Agn-PC-0NI0QU involves its interaction with specific molecular targets and pathways. For instance, it can act as a catalyst in photothermal reactions, enhancing the hydrogenation of carbon dioxide and weakening the adsorption of carbon monoxide . This interaction is facilitated by the unique structure of the compound, which allows it to effectively participate in these reactions.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0NI0QU can be compared with other similar compounds such as 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-, oxime, and tert-Butyl ethyl malonate . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its stability and reactivity, which make it particularly suitable for a wide range of scientific and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, including stability and reactivity, make it a valuable subject of study. The detailed analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlights its importance and potential for future research and development.
Eigenschaften
CAS-Nummer |
1725-20-8 |
|---|---|
Molekularformel |
C8H12O2PS+ |
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
butoxy-oxo-thiophen-2-ylphosphanium |
InChI |
InChI=1S/C8H12O2PS/c1-2-3-6-10-11(9)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3/q+1 |
InChI-Schlüssel |
UZZVIMFFGSIZRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[P+](=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


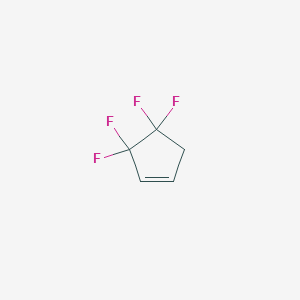
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
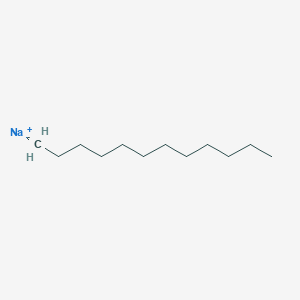
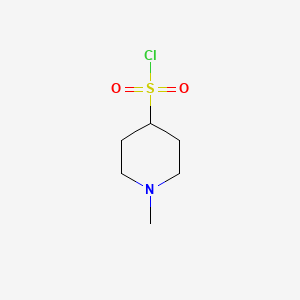
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
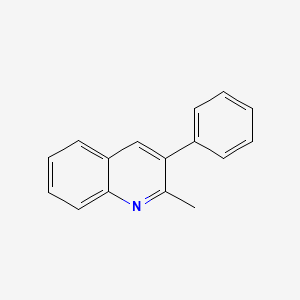
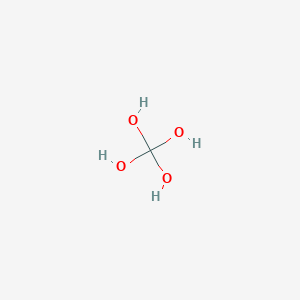
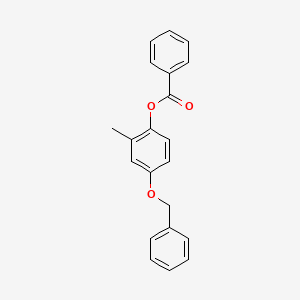
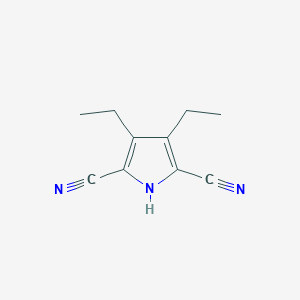
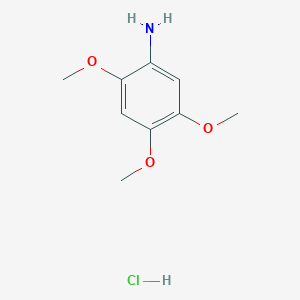
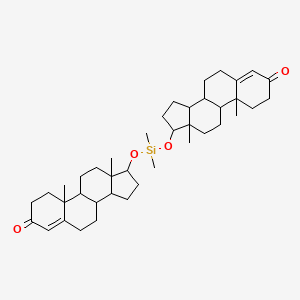
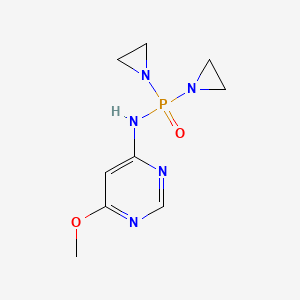
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
